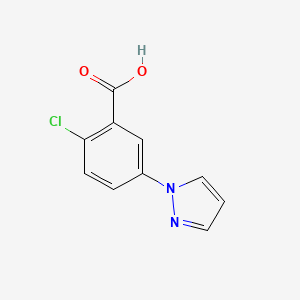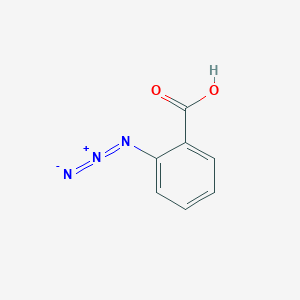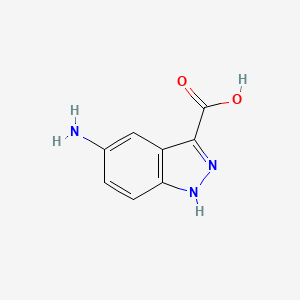
5-amino-1H-indazole-3-carboxylic Acid
Descripción general
Descripción
5-Amino-1H-indazole-3-carboxylic acid is a compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. Indazoles are characterized by a pyrazole ring fused to a benzene ring. The specific structure of 5-amino-1H-indazole-3-carboxylic acid includes an amino group at the 5-position and a carboxylic acid group at the 3-position of the indazole ring system. Although the provided papers do not directly discuss 5-amino-1H-indazole-3-carboxylic acid, they do provide insights into similar compounds and their chemistry, which can be extrapolated to understand the subject compound.
Synthesis Analysis
The synthesis of related compounds, such as 3-amino-1H-1,2,4-triazole-5-carboxylic acid and its derivatives, involves various methods including solution-phase synthesis, diffusion, and hydrothermal reactions . The synthesis of 5-amino-1,2,4-triazoles can be achieved through 1,3-dipolar cycloaddition reactions involving hydrazonoyl hydrochlorides and carbodiimides . These methods could potentially be adapted for the synthesis of 5-amino-1H-indazole-3-carboxylic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 5-amino-1H-indazole-3-carboxylic acid, such as 5-amino-1H-[1,2,4]triazole-3-carboxylic acid derivatives, shows sensitivity to substitution patterns, which can affect the conformation of the molecule . The presence of amino and carboxylic groups is likely to influence the molecular conformation through intra- and intermolecular hydrogen bonding, as well as other secondary interactions .
Chemical Reactions Analysis
The chemical reactivity of related triazole compounds includes acetylation reactions, which can proceed regioselectively under certain conditions . These reactions are influenced by the presence of amino groups, which can act as nucleophiles. The reactivity of 5-amino-1H-indazole-3-carboxylic acid would similarly be influenced by its functional groups, potentially allowing for selective modifications at the amino or carboxylic sites.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 5-amino-1H-indazole-3-carboxylic acid can be studied using techniques such as HPLC, GC-MS, FTIR, and NMR spectroscopy . These methods provide information on the purity, molecular structure, and conformation of the compounds. The presence of hydrogen bond donors and acceptors in 5-amino-1H-indazole-3-carboxylic acid would contribute to its solubility, melting point, and other physical properties.
Aplicaciones Científicas De Investigación
1. Antitumor Activity of 1H-indazole-3-amine Derivatives
- Application Summary : A series of indazole derivatives were designed and synthesized to evaluate their inhibitory activities against human cancer cell lines .
- Methods of Application : The compounds were tested against lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cell lines using the MTT colorimetric assay .
- Results : Among the compounds, compound 6o exhibited a promising inhibitory effect against the K562 cell line with an IC50 (50% inhibition concentration) value of 5.15 µM. This compound showed great selectivity for normal cells (HEK-293, IC50 = 33.2 µM). It was confirmed to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .
2. Indazole-Containing Derivatives in Drug Molecules
- Application Summary : Indazole-containing derivatives are important heterocycles in drug molecules. They display versatile biological activities and have gained considerable attention in the field of medicinal chemistry .
- Methods of Application : Various substituted indazole derivatives bearing a variety of functional groups are synthesized and tested for their biological activities .
- Results : Indazole derivatives have shown a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .
3. Synthetic Approaches to Indazoles
- Application Summary : This research summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years .
- Methods of Application : The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
- Results : These synthetic approaches have been optimized with relevant examples and have been used to produce a wide variety of indazole derivatives .
4. Medicinal Applications of Indazole
- Application Summary : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
- Methods of Application : Various indazole derivatives are synthesized and tested for their biological activities .
- Results : Several recently marketed drugs contain the indazole structural motif .
5. Synthesis of Specific Compounds
- Application Summary : Indazole-3-carboxylic acid may be used in the synthesis of specific compounds .
- Methods of Application : It can be used to synthesize N-(8-methyl-azabicyclo[3.2.11]oct-3-yl)-1H-indazole-3-carboxamide and N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide .
- Results : The synthesized compounds can be used for further research and applications .
6. Antiviral Activity of Indazole Derivatives
- Application Summary : Indazole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, have been reported as antiviral agents .
- Methods of Application : These compounds were prepared and tested for their inhibitory activity against various viruses .
- Results : One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 (50% inhibition concentration) value of 7.53 µmol/L and a high selectivity index (SI) value .
7. Synthesis of Specific Compounds
- Application Summary : Indazole-3-carboxylic acid may be used in the synthesis of specific compounds .
- Methods of Application : It can be used to synthesize N-(8-methyl-azabicyclo[3.2.11]oct-3-yl)-1H-indazole-3-carboxamide and N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide .
- Results : The synthesized compounds can be used for further research and applications .
8. Direct Access to 1H-indazole-3-carboxaldehyde Derivatives
- Application Summary : This research provides a general access to 1H-indazole-3-carboxaldehyde derivatives, which are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles .
- Methods of Application : The method is based on the nitrosation of indoles in a slightly acidic environment .
- Results : These very mild conditions allow the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehyde derivatives .
Safety And Hazards
Direcciones Futuras
Indazole derivatives are currently drawing more attention in medicinal chemistry as kinase inhibitors . The functionalization of indazoles in position 3 led to the discovery of several marketed drugs such as axitinib (Inlyta®), pazopanib (Votrient®) or lificiguat, and more indazole-based drugs are currently under development .
Propiedades
IUPAC Name |
5-amino-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6/h1-3H,9H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFCSVSXHXFOAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429021 | |
| Record name | 5-amino-1H-indazole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1H-indazole-3-carboxylic Acid | |
CAS RN |
78155-77-8 | |
| Record name | 5-amino-1H-indazole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





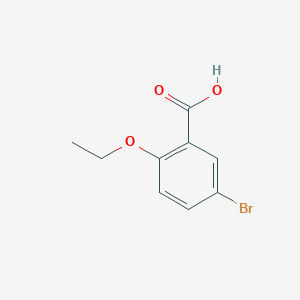

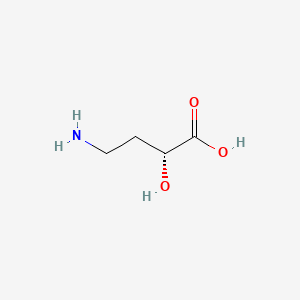
![5-Amino-2-[(tetrahydro-2-furanylmethyl)amino]benzoic acid](/img/structure/B1276969.png)

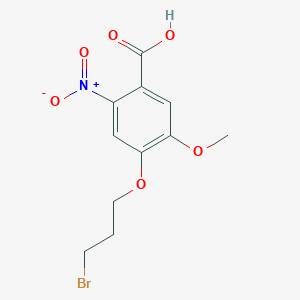
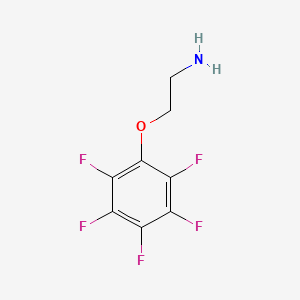
![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1276979.png)
![Adenosine 5'-[beta-thio]diphosphate trilithium salt](/img/structure/B1276980.png)
![6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B1276984.png)
